molecular formula C12H12O4 B1584134 Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate CAS No. 39757-29-4

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Cat. No. B1584134
CAS RN: 39757-29-4
M. Wt: 220.22 g/mol
InChI Key: AINBBVVRYVUFOK-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, also known as Methyl 4-methylbenzoate, is a synthetic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. It is a widely used intermediate in organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of β-Ketoamphetamines

“Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate” is a precursor in the synthesis of β-ketoamphetamines, which are a class of psychoactive compounds. The synthesis process involves several steps starting from readily available chemicals, leading to the production of substances that have central nervous system stimulant effects .

Study of Chiral Centers in Drug Design

The compound has a chiral center, which allows for the study of enantiomers in drug design. Enantiomers can have different pharmacological effects, and understanding their properties is crucial for developing more effective and safer drugs .

Exploration of [3+2] Cycloaddition Reactions

In the field of organic chemistry, the [3+2] cycloaddition reactions are significant for synthesizing complex molecules. “Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate” can be used to study the stereoselectivity and regioselectivity of these reactions, which are vital in drug discovery and materials science .

Development of Synthetic Cathinones

As a synthetic cathinone, this compound is used to research the chemistry, properties, and effects of this new class of designer drugs. These studies help in understanding the potential misuse and health risks associated with synthetic cathinones .

Analyzing Solubility and Melting Points

The compound’s solubility in water and other polar solvents, along with its melting points, are analyzed to understand its physical and chemical properties. This information is essential for its application in various fields, including pharmaceuticals .

Photoproduct Analysis in Environmental Chemistry

In environmental chemistry, the analysis of photoproducts is crucial. “Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate” can undergo oxidation to form alcohol, aldehyde, and carboxylic acids, which can be studied using techniques like GC-MS and GC-FTIR to understand environmental degradation processes .

properties

IUPAC Name

methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBBVVRYVUFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308732
Record name methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

CAS RN

39757-29-4
Record name 39757-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from dimethyloxalate (47.24 g, 400 mmol) and 4′-methylacetophenone (26.84 g, 200 mmol) using the procedure for Example 1d. Work-up and recrystallization provided the title compound as white needles (32.6 g, 74% yield). Mp 82–84° C. 1H NMR (300 MHz, CDCl3) δ 15.36 (br.s, 1H), 7.92 (d, J=8.3 Hz, 2H), 7.32 (d, J=8.3 Hz, 2H), 7.08 (s, 1H), 3.96 (s, 3H), 2.46 (s, 3H). Mass spectrum (API-TIS) m/z 221 (MH+). Anal calcd. for C12H12O4: C, 65.45; H, 5.49. Found: C, 65.46; H, 5.53.
Quantity
47.24 g
Type
reactant
Reaction Step One
Quantity
26.84 g
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

Sodium (1.0 g, 43 mmol) was dissolved in MeOH (50 mL) and then evaporated to a dry white powder. To the powder was added MTBE (100 mL) and diethyloxalate (5.14 g, 35.2 mmol). To the resulting solution was added a solution of 1-(4-methylphenyl)ethanone (5.0 g, 37.3 mmol) in MTBE (50 mL) dropwise over 45 min. The resulting suspension was allowed to stir for 1 h, and the precipitate was filtered and washed with MTBE/hexanes (1:1, 50 mL). The solid was suspended in 1 N HCl (100 mL) and extracted with EtOAc (2×100 mL). The combined extracts were dried (MgSO4), filtered, and concentrated to an oily residue which crystallized on standing at rt. The yellow solid was triturated with MTBE/hexanes (1:1) and filtered to give the title compound (3.76 g, 46%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5.14 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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